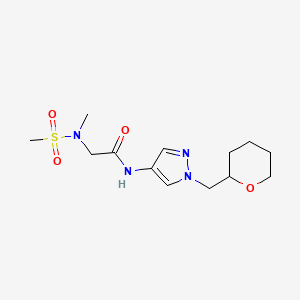

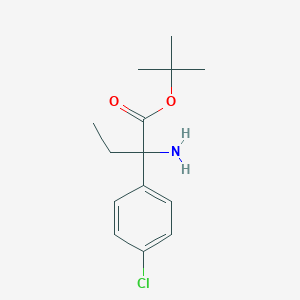

6-Amino-2-(3-methylphenyl)chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

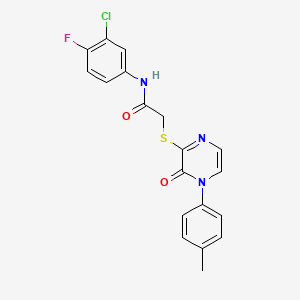

“6-Amino-2-(3-methylphenyl)chromen-4-one” is a compound that falls under the category of chromanones . Chromanones are significant structural entities that belong to the class of oxygen-containing heterocycles . They act as a major building block in a large class of medicinal compounds .

Molecular Structure Analysis

The chroman-4-one framework is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .

Chemical Reactions Analysis

A series of 2-Phenyl-4H-chromen-4-one and its derivatives were designed, synthesized, and evaluated for their poly-functionality against acetylcholinestrase (AChE) and advanced glycation end products (AGEs) formation inhibitors against Alzheimer’s disease (AD) .

Physical And Chemical Properties Analysis

The empirical formula of “6-Amino-2-(3-methylphenyl)chromen-4-one” is C9H7NO2 and its molecular weight is 161.16 . It is a solid at 20 degrees Celsius .

科学的研究の応用

Sequential Colorimetric Recognition

6-Amino-2-(3-methylphenyl)chromen-4-one derivatives have been studied for their use in colorimetric recognition. An asymmetric coumarin-conjugated naphthol group derivative was synthesized and demonstrated selective colorimetric sensing for Cu2+ in aqueous solutions. This compound showed a color change from yellow to orange in the presence of Cu2+ and could detect cyanide ions (Jo et al., 2014).

Synthesis of Diverse Chromene Derivatives

Another application involves the synthesis of various 2-amino-4H-chromene derivatives. These compounds were prepared using a one-pot, three-component reaction, highlighting an environmentally friendly approach to create different chromene derivatives with potential medicinal applications (Dekamin et al., 2013).

Apoptosis Induction in Cancer Research

In cancer research, certain 4-aryl-4H-chromenes, including 6-Amino-2-(3-methylphenyl)chromen-4-one derivatives, have been identified as potent apoptosis inducers. They have shown effectiveness in inducing cell cycle arrest and apoptosis in various human cell lines, suggesting potential as anticancer agents (Kemnitzer et al., 2004).

Study of Zn(II) Complexes

Research has also been conducted on Zn(II) complexes with amino derivatives of chromone. These complexes exhibited interesting spectroscopic properties and potential applications in fluorescence spectroscopy (Kupcewicz et al., 2011).

Environmentally Benign Synthesis Methods

A study described an environmentally benign protocol for synthesizing 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes. This method highlights the significance of sustainable and efficient synthesis techniques for producing medicinally relevant compounds (Pandit et al., 2016).

作用機序

Chroman-4-one analogs have shown various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

将来の方向性

特性

IUPAC Name |

6-amino-2-(3-methylphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCDWXANMGPIEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-(3-methylphenyl)chromen-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2693997.png)

![3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693999.png)

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2694001.png)

![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2694012.png)